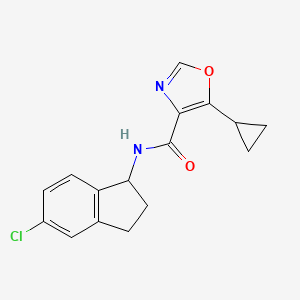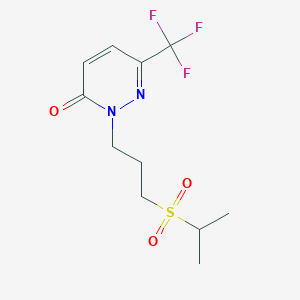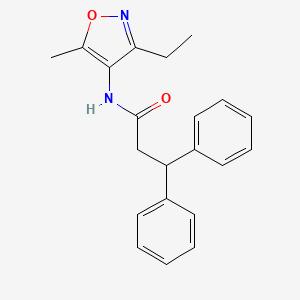
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions, including halogenation and cyclization.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indene and oxazole moieties under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other bioactive molecules.
Biological Research: It is used in studies exploring its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-N-methylpiperidin-4-amine
- 5-chloro-2,3-dihydro-1H-inden-1-amine
- (2E)-N-[(1S)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-(2,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide is unique due to its combination of an indene moiety with an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-11-4-5-12-10(7-11)3-6-13(12)19-16(20)14-15(9-1-2-9)21-8-18-14/h4-5,7-9,13H,1-3,6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLQRGIWDUNOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)C(=O)NC3CCC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-(6-propan-2-yloxypyridin-2-yl)methanone](/img/structure/B7052005.png)


![1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea](/img/structure/B7052041.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7052045.png)
![N-methyl-N-[(2-methylpyrimidin-5-yl)methyl]-1-(2-nitrophenyl)methanamine](/img/structure/B7052050.png)
![1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one](/img/structure/B7052052.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B7052063.png)
![5-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052067.png)
![5-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052081.png)
![1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile](/img/structure/B7052084.png)

![N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7052108.png)
![5-Methyl-7-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7052114.png)
